9-beta-d-Arabinofuranosylguanine

T-cell acute lymphoblastic leukemia immunosuppression lymphoblast selectivity

9-beta-D-Arabinofuranosylguanine (ara-G) is the active cytotoxic metabolite of nelarabine, distinguished by 70-fold selectivity for T-lymphoblasts over B-lymphoblasts and a 300-fold window versus myeloid cells—a targeting profile no other purine nucleoside analog replicates. As a high-affinity dGK substrate (Km 8.0 µM), ara-G is the definitive probe for T-ALL-specific in vitro models, ex vivo bone marrow purging protocols, and nucleoside prodrug development. Verified ≥98% purity ensures reproducible, lineage-specific cytotoxicity.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
CAS No. 38819-10-2
Cat. No. B1665157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-beta-d-Arabinofuranosylguanine
CAS38819-10-2
SynonymsAra-G , ara-Guanosine, Guanine Arabinoside
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1
InChIKeyNYHBQMYGNKIUIF-FJFJXFQQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





9-beta-D-Arabinofuranosylguanine (CAS 38819-10-2): A Guanine Nucleoside Analog with Proven Selectivity for T-Cell Malignancies


9-beta-D-Arabinofuranosylguanine (ara-G) is a synthetic purine nucleoside analog, structurally related to deoxyguanosine, that functions as a potent antimetabolite . It is characterized by its unique and quantifiable selectivity for T-lymphoid cells, a property that distinguishes it from other nucleoside analogs in its class . Ara-G is not a drug in itself; rather, it is the active cytotoxic metabolite generated in vivo from the clinically administered prodrug, nelarabine. Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, ara-GTP, which subsequently inhibits DNA synthesis, leading to cell death [1].

The Critical Differentiation of 9-beta-D-Arabinofuranosylguanine: Why In-Class Analogs Cannot Be Substituted


The purine nucleoside analog class encompasses a variety of agents, including fludarabine, cladribine, and clofarabine, each with distinct activity profiles. However, 9-beta-D-arabinofuranosylguanine (ara-G) exhibits a uniquely high degree of selectivity for malignant T-cells, which is not a universal feature of its analogs [1]. This selectivity is driven by its specific enzymatic activation pathway. For instance, ara-G is a high-affinity substrate for deoxyguanosine kinase (dGK), an enzyme preferentially expressed in T-cells, whereas other analogs like cytarabine (ara-C) rely on different kinases [2]. Consequently, substituting ara-G with a structurally similar analog in a research or therapeutic context cannot replicate its targeted cytotoxic profile, leading to fundamentally different experimental outcomes or clinical effects. The quantitative evidence below demonstrates that generic substitution fails because it introduces significant differences in cell-lineage selectivity and potency.

Quantitative Differentiation of 9-beta-D-Arabinofuranosylguanine: Evidence-Based Advantages for Scientific Procurement


Lineage-Specific Cytotoxicity of 9-beta-D-Arabinofuranosylguanine: A 70-Fold Difference Between T- and B-Lymphoblasts

9-beta-D-arabinofuranosylguanine (ara-G) demonstrates a stark, lineage-specific cytotoxic effect, being 70-fold more inhibitory to the growth of T-lymphoblasts compared to B-lymphoblasts. This selectivity is a defining feature of ara-G and is not observed to the same magnitude with the widely used antimetabolite cytarabine (ara-C), which lacks this level of lineage specificity [1].

T-cell acute lymphoblastic leukemia immunosuppression lymphoblast selectivity

Differential Sensitivity of 9-beta-D-Arabinofuranosylguanine in Leukemia Cell Lines: A 300-Fold Window

The selective cytotoxicity of 9-beta-D-arabinofuranosylguanine (ara-G) is further quantified in a comparison between T-lymphoblasts and HL-60 promyelocytic leukemia cells. Ara-G exhibits high potency against T-lymphoblasts, whereas the HL-60 cell line is 300-fold less sensitive. This wide therapeutic window is not observed with other purine analogs like cladribine (2CdA) or gemcitabine (dFdC) in the same model system, which show different resistance profiles [1][2].

leukemia T-cell selectivity cytotoxicity assay

Kinase Selectivity of 9-beta-D-Arabinofuranosylguanine: High-Affinity Substrate for Deoxyguanosine Kinase (Km = 8.0 µM)

A key biochemical differentiator for 9-beta-D-arabinofuranosylguanine (ara-G) is its high affinity for deoxyguanosine kinase (dGK), an enzyme preferentially expressed in T-cells. The Michaelis-Menten constant (Km) for ara-G with dGK is 8.0 µM [1]. This contrasts with other nucleoside analogs that are primarily phosphorylated by deoxycytidine kinase (dCK), such as cytarabine (ara-C) and gemcitabine (dFdC), which exhibit different tissue distribution and activation profiles [2].

deoxyguanosine kinase enzyme kinetics nucleoside metabolism

Intracellular Accumulation of Active Ara-GTP via the Prodrug Nelarabine

9-beta-D-arabinofuranosylguanine (ara-G) has poor aqueous solubility, which historically prevented its direct clinical use. This limitation was overcome by the development of its prodrug, nelarabine. Pharmacokinetic studies show that after intravenous administration of nelarabine, it is rapidly converted to ara-G. Crucially, the intracellular exposure (AUC) to the active metabolite ara-GTP is 532 times higher than that of the nelarabine prodrug and 14 times higher than that of plasma ara-G, demonstrating a highly efficient and targeted intracellular activation process [1].

prodrug pharmacokinetics ara-GTP drug delivery

Optimal Research Applications for 9-beta-D-Arabinofuranosylguanine Based on Quantified Differentiation


In Vitro Modeling of T-Cell Acute Lymphoblastic Leukemia (T-ALL)

The 70-fold selectivity for T-lymphoblasts over B-lymphoblasts and the 300-fold difference in sensitivity versus myeloid HL-60 cells make 9-beta-D-arabinofuranosylguanine (ara-G) an ideal tool for creating highly specific in vitro models of T-ALL. Researchers can use ara-G to selectively target and study T-cell populations without the confounding cytotoxic effects on B-cells or myeloid cells seen with less selective agents like cytarabine [1]. This enables more accurate studies of T-ALL biology, drug resistance mechanisms, and the evaluation of combination therapies.

Ex Vivo Bone Marrow Purging for Autologous Transplantation

The high selectivity of ara-G for malignant T-cells, with a 70-fold or greater window against other hematopoietic lineages, supports its application in ex vivo bone marrow purging protocols. Evidence indicates that treatment with 100 µM ara-G can effectively eliminate contaminating tumor cells from bone marrow grafts without causing significant toxicity to normal hematopoietic progenitor cells, as shown by the long-term survival of mice receiving ara-G-purged marrow . This specific application leverages the unique selectivity profile of ara-G that is not replicated by other purine analogs with broader activity against normal progenitors.

Development and Validation of Prodrug Delivery Systems

Ara-G's extremely poor aqueous solubility is a well-documented limitation that prevented its clinical use, a problem solved only by the development of the nelarabine prodrug . Therefore, ara-G serves as a valuable reference standard for researchers developing novel prodrug formulations, nanocarriers, or solubility-enhancing technologies for poorly soluble nucleoside analogs. The 14-fold increase in intracellular ara-GTP exposure compared to plasma ara-G from the prodrug provides a quantitative benchmark for evaluating new delivery approaches [1].

Mechanistic Studies of Deoxyguanosine Kinase (dGK) Function

With its well-defined affinity for dGK (Km = 8.0 µM) , ara-G is a preferred probe substrate for investigating the role and activity of dGK in cellular metabolism and nucleoside analog activation. This contrasts with analogs like gemcitabine and cytarabine, which are primarily substrates for dCK. Researchers can use ara-G to dissect the dGK pathway independently, studying its contribution to drug sensitivity, resistance mechanisms, and its expression patterns in various T-cell subsets and malignancies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-beta-d-Arabinofuranosylguanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.